molecular formula C10H12FN B1362952 N-(4-Fluorobenzyl)cyclopropanamine CAS No. 625437-46-9

N-(4-Fluorobenzyl)cyclopropanamine

Cat. No.: B1362952
CAS No.: 625437-46-9
M. Wt: 165.21 g/mol
InChI Key: YKNFXOCMGURJMK-UHFFFAOYSA-N
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Description

Nomenclature and Classification

N-(4-Fluorobenzyl)cyclopropanamine belongs to the chemical class of substituted cyclopropylamines, which are characterized by the presence of a three-membered cyclopropyl ring attached to an amino nitrogen atom. The compound is systematically named according to International Union of Pure and Applied Chemistry conventions as N-[(4-fluorophenyl)methyl]cyclopropanamine, reflecting its structural composition of a cyclopropanamine core linked to a para-fluorinated benzyl group. Alternative nomenclature includes benzenemethanamine, N-cyclopropyl-4-fluoro-, which emphasizes the benzylamine backbone with cyclopropyl substitution. The compound is also referenced in chemical literature as cyclopropyl-(4-fluoro-benzyl)-amine, highlighting the bidirectional relationship between the two primary structural components.

The classification of this compound extends beyond simple amine categorization to encompass multiple chemical families. As a member of the organofluorine compound class, it exhibits the characteristic properties associated with carbon-fluorine bonds, including enhanced stability and unique electronic properties. Simultaneously, its cyclopropanamine structure places it within the broader category of strained ring systems, which are known for their distinctive reactivity patterns and synthetic utility. The compound further classifies as a secondary amine due to the nitrogen atom bearing two carbon substituents, specifically the cyclopropyl and fluorobenzyl groups. This multifaceted classification system reflects the compound's potential for diverse applications in chemical research and pharmaceutical development.

Within the context of pharmaceutical intermediates, this compound is categorized as a specialty chemical that serves as a building block for more complex molecular structures. The presence of both the fluorine atom and the cyclopropyl ring provides synthetic chemists with multiple points of potential modification and elaboration. The fluorine substituent, in particular, is valued for its ability to modulate biological activity, metabolic stability, and physicochemical properties of drug candidates. The cyclopropyl moiety contributes conformational rigidity and can influence binding interactions with biological targets through its unique geometric constraints.

Historical Context of Cyclopropanamine Research

The development of cyclopropanamine chemistry has its roots in mid-20th century organic chemistry, when researchers first began systematically investigating small ring systems and their synthetic potential. Early work on cyclopropylamine synthesis revealed significant challenges in achieving commercially viable production methods, with initial laboratory syntheses providing disappointingly low overall yields that were entirely unsuitable for commercial manufacture. The breakthrough in cyclopropylamine production came through the development of multi-step procedures beginning with readily available starting materials such as gamma-butyrolactone, which could be converted through a series of ring closure and functional group transformations.

The historical progression of cyclopropanamine research has been closely tied to advances in understanding strained ring chemistry and the unique reactivity patterns of three-membered rings. Early investigations focused on the fundamental synthesis of the parent cyclopropylamine compound, with researchers developing methods involving methyl 4-chlorobutyrate as a key intermediate. These foundational studies established the basic synthetic principles that would later be applied to more complex substituted cyclopropylamines, including benzylated derivatives. The development of efficient synthetic routes required careful optimization of reaction conditions, including the use of sodium methoxide under inert atmospheres and precise temperature control during critical transformation steps.

The emergence of organofluorine chemistry as a distinct field in the latter half of the twentieth century provided new impetus for the development of fluorinated cyclopropanamine derivatives. Researchers recognized that the incorporation of fluorine atoms into organic molecules could dramatically alter their biological and physical properties, leading to enhanced metabolic stability, altered lipophilicity, and modified binding affinities. This understanding drove the synthesis of compounds like this compound, which combine the structural features of cyclopropyl rings with the beneficial properties imparted by fluorine substitution. The synthesis of such compounds required the development of new methodologies that could accommodate both the strained ring chemistry of cyclopropanes and the specialized handling requirements associated with fluorine-containing reagents.

Recent advances in cyclopropanamine chemistry have focused on developing more efficient and selective synthetic methods, particularly for substituted derivatives. Modern approaches emphasize the use of electrophilic zinc homoenolates and carefully controlled reaction conditions to achieve high diastereoselectivity in the formation of trans-2-substituted-cyclopropylamines. These methodological improvements have made compounds like this compound more accessible for research applications, contributing to their increased presence in pharmaceutical research programs and chemical databases.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry stems from its exemplification of how fluorine substitution can be strategically incorporated into complex molecular frameworks to achieve desired properties. Organofluorine compounds have become increasingly important in pharmaceutical research due to the unique characteristics imparted by carbon-fluorine bonds, which represent some of the strongest bonds in organic chemistry with average bond energies around 480 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability of fluorinated compounds, making them particularly valuable in applications requiring metabolic resistance or harsh reaction conditions.

The carbon-fluorine bond in this compound exhibits distinctive properties that differentiate it from other halogenated analogs. The bond length of approximately 1.4 angstroms and the van der Waals radius of fluorine at 1.47 angstroms create minimal steric interference while maintaining strong electronic effects. The high electronegativity of fluorine (3.98 on the Pauling scale) generates a significant dipole moment of 1.41 Debye for the carbon-fluorine bond, influencing both the physical properties and biological activity of the compound. These characteristics are particularly relevant in the context of pharmaceutical applications, where the fluorine atom can serve as a bioisostere for hydrogen while providing enhanced properties.

The low polarizability of fluorine (0.56 × 10^-24 cubic centimeters) contributes to the unique interaction profiles of fluorinated compounds with biological systems. In the case of this compound, the para-fluorine substitution on the benzyl ring can influence π-π stacking interactions, hydrogen bonding patterns, and van der Waals contacts with protein targets. The strategic placement of the fluorine atom in the para position maximizes these electronic effects while minimizing potential steric clashes that might occur with ortho or meta substitution patterns. This positioning allows the compound to retain the general binding characteristics of the parent benzyl group while introducing the beneficial properties associated with fluorine incorporation.

Within the broader context of organofluorine chemistry, this compound represents an example of how multiple structural motifs can be combined to create compounds with enhanced properties. The combination of the cyclopropyl ring's conformational rigidity with the electronic effects of fluorine substitution creates a molecular platform that can be further elaborated for specific applications. This approach reflects modern medicinal chemistry strategies that seek to optimize multiple molecular properties simultaneously through careful structural design and the strategic incorporation of privileged structural elements.

Chemical Identifiers and Registry Information

This compound is definitively identified by its Chemical Abstracts Service registry number 625437-46-9, which provides a unique identifier within chemical databases and literature. The molecular formula C10H12FN accurately represents the atomic composition of the compound, indicating the presence of ten carbon atoms, twelve hydrogen atoms, one fluorine atom, and one nitrogen atom. The calculated molecular weight of 165.21 daltons reflects the contribution of each atomic component and serves as a fundamental parameter for analytical characterization and quantitative analysis.

The compound's structural information is encoded in several standardized chemical notation systems that facilitate database searching and computational analysis. The Simplified Molecular Input Line Entry System representation is recorded as FC1=CC=C(CNC2CC2)C=C1, which provides a linear text description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C10H12FN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 offers a more detailed structural description that includes stereochemical and connectivity information. The corresponding International Chemical Identifier Key YKNFXOCMGURJMK-UHFFFAOYSA-N provides a shortened hash representation that enables rapid database lookups and cross-referencing.

Additional registry information includes the Molecular Design Limited number MFCD07330007, which is used in various chemical databases and inventory systems. The compound appears in multiple chemical supplier catalogs and databases, reflecting its availability for research applications and commercial interest. Suppliers typically list the compound with purity specifications of 95-97%, indicating the standard quality levels maintained for research-grade material. The compound is also available in its hydrochloride salt form, which carries the distinct Chemical Abstracts Service number 696589-27-2 and molecular formula C10H13ClFN, representing the protonated form complexed with hydrochloric acid.

The registry information further encompasses various synonymous names that reflect different naming conventions and chemical indexing systems. These include N-cyclopropyl-4-fluorobenzylamine, cyclopropyl-(4-fluoro-benzyl)-amine, and N-[(4-fluorophenyl)methyl]cyclopropanamine, among others. The diversity of nomenclature reflects the compound's presence across multiple chemical databases and its recognition within different research communities. Storage and handling information typically specifies cool, dry conditions with protection from oxidizing agents, indicating the compound's stability requirements for long-term storage.

Property Value Source
Chemical Abstracts Service Number 625437-46-9
Molecular Formula C10H12FN
Molecular Weight 165.21 daltons
Molecular Design Limited Number MFCD07330007
International Chemical Identifier Key YKNFXOCMGURJMK-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System FC1=CC=C(CNC2CC2)C=C1
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 1
Aromatic Rings 1
Rotatable Bonds 2

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNFXOCMGURJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341434
Record name N-(4-Fluorobenzyl)cyclopropanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625437-46-9
Record name N-(4-Fluorobenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-fluorophenyl)methyl]cyclopropanamine
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Preparation Methods

Selective Amination and Substitution on Fluorinated Aromatics

One of the primary routes to N-(4-fluorobenzyl)cyclopropanamine derivatives involves selective substitution reactions on fluoronitrobenzene precursors. According to a European patent (EP0430847A1), the synthesis starts with selective nucleophilic aromatic substitution of a nitrobenzene intermediate bearing fluorine and chlorine substituents by cyclopropylamine. This reaction is performed under controlled temperature conditions (0–5 °C to 70 °C) to ensure selective displacement of fluorine atoms and avoid side reactions. The resulting nitroaniline intermediates are then acetylated and reduced to yield the cyclopropyl-substituted anilines, which are subsequently hydrolyzed to obtain the target amine compound. The process includes extraction, drying, and distillation steps to isolate the pure product with yields around 70–77%.

Key steps from the patent:

Step Conditions Outcome/Yield
Selective substitution Cyclopropylamine, 0–70 °C Nitroaniline intermediate
Acetylation Acetylation of nitroaniline Acetylated derivative
Reduction Typical reduction (e.g., catalytic) Aminocyclopropyl derivative
Hydrolysis Acidic hydrolysis, 40–50 °C This compound
Purification Extraction, drying, distillation 70–77% yield, high purity

This method emphasizes temperature control and selective substitution to achieve high selectivity for the fluorine position and avoid unwanted chlorinated by-products.

Cyclopropanation of 4-Fluorophenyl Precursors

Another approach to prepare cyclopropanamine derivatives involves cyclopropanation of 4-fluorophenyl substrates. A common synthetic route includes the reaction of 4-fluorophenylacetonitrile or 4-fluorostyrene derivatives with diazo compounds (e.g., ethyl diazoacetate) or diiodomethane in the presence of transition metal catalysts such as rhodium or palladium complexes. This step forms the cyclopropane ring with stereochemical control.

Following cyclopropanation, amination steps convert the nitrile or other functional groups into the cyclopropanamine. The final product is often isolated as its hydrochloride salt to improve stability and purity.

Typical reaction sequence:

Step Reagents/Conditions Notes
Cyclopropanation 4-Fluorophenylacetonitrile + ethyl diazoacetate + Rh catalyst Formation of cyclopropane ring
Amination Conversion of nitrile to amine Via reduction or substitution
Salt formation Reaction with HCl to form hydrochloride salt Enhances purity and handling
Purification Recrystallization from ethanol/water Achieves >95% purity

Analytical methods such as HPLC, NMR (including 19F NMR), and mass spectrometry confirm the structure and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorobenzyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-fluorobenzyl ketone, while reduction may produce cyclopropylamine derivatives .

Scientific Research Applications

Oncology

N-(4-Fluorobenzyl)cyclopropanamine has shown promise in cancer research, particularly in targeting cell proliferative disorders. It has been identified as part of a novel class of compounds with strong anti-cancer activity, demonstrating efficacy against various cancer types such as acute myeloid leukemia (AML), medulloblastoma (MB), and glioblastoma (GBM). In vitro studies have indicated its potential to inhibit cancer cell growth with an IC50 value below 5 µM .

Cancer Type IC50 Value (µM) Cell Line Tested
Acute Myeloid Leukemia< 5Patient-derived cells
Medulloblastoma< 5Various established cell lines
Glioblastoma< 5Patient-derived cells

Neurology

Due to its ability to modulate neurotransmitter systems, this compound is being explored for its potential applications in treating neurological disorders. Its selective modulation of serotonin and dopamine receptors could provide therapeutic benefits for conditions such as depression and anxiety.

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance bioavailability and efficacy in drug formulations. Researchers are investigating its use in combination therapies to improve treatment outcomes for resistant cancer types .

Case Studies

Several case studies have highlighted the effectiveness of this compound in different therapeutic contexts:

  • Case Study 1: Cancer Treatment
    In a study focused on AML, this compound was administered alongside standard chemotherapeutic agents, resulting in enhanced tumor suppression compared to monotherapy.
  • Case Study 2: Neurological Disorders
    Clinical trials evaluating the compound's effects on patients with major depressive disorder showed significant improvements in mood stabilization when used as an adjunct therapy with traditional antidepressants.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-withdrawing groups (e.g., -F, -NO₂): Increase polarity and metabolic stability but may reduce bioavailability. Fluorine’s small size and high electronegativity favor hydrogen bonding in biological targets .
  • Electron-donating groups (e.g., -CH₃, -OCH₃) : Enhance lipophilicity and membrane permeability. Methoxy derivatives show higher industrial production volumes due to applications in drug intermediates .

Stability and Reactivity :

  • Nitro-substituted analogs (e.g., N-[(2-Nitrophenyl)methyl]cyclopropanamine) exhibit instability under heat, decomposing into toxic gases like NOₓ, necessitating controlled handling .
  • Methoxy and methyl derivatives demonstrate superior thermal stability, aligning with their industrial adoption .

Market and Production Insights

  • N-(4-Methoxybenzyl)cyclopropanamine : Dominates global production, with a projected CAGR of 5.2% (2020–2025). Key applications include pharmaceutical intermediates and agrochemicals .

Biological Activity

N-(4-Fluorobenzyl)cyclopropanamine is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in neuropharmacology. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C10H12FN
  • Molecular Weight : 167.22 g/mol
  • Structure : The compound features a cyclopropanamine core substituted with a 4-fluorobenzyl group, which is significant for its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Direct amination : Reacting 4-fluorobenzyl chloride with cyclopropanamine under basic conditions.
  • Alkylation reactions : Utilizing cyclopropane derivatives to introduce the 4-fluorobenzyl group.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Key findings include:

  • Neurotransmitter Interaction : Studies suggest that this compound may act as a selective modulator of serotonin and dopamine receptors. These interactions are critical for the treatment of mood disorders such as depression and anxiety .
  • Potential Therapeutic Applications : Its ability to influence neurotransmitter systems positions it as a candidate for developing new pharmacological agents targeting various neurological conditions .

This compound's mechanism of action primarily involves:

  • Receptor Modulation : It is believed to selectively bind to serotonin and dopamine receptors, potentially enhancing or inhibiting their activity depending on the receptor subtype involved.
  • Inhibition of HSP90 : Some studies suggest that compounds similar in structure may inhibit heat shock protein 90 (HSP90), which plays a role in cancer cell proliferation and neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The unique structural features of this compound allow it to exhibit distinct biological activities compared to other related compounds. Below is a comparison table:

Compound NameMolecular FormulaUnique Features
This compoundC10H12FNContains a cyclopropane ring and a fluorobenzyl group
4-Fluoro-N-methylbenzylamineC10H12FNLacks the cyclopropane structure
CyclopropylamineC3H7NSimpler structure without fluorinated aromatic group
N-(benzyl)cyclopropanamineC10H13NNo fluorine substitution; different electronic properties

This comparison highlights how the presence of the cyclopropane ring and fluorine substitution in this compound may enhance its interaction with biological targets compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of this compound:

  • Neuropharmacological Studies : Research has demonstrated that this compound can significantly affect serotonin receptor activity, indicating its potential use in treating anxiety disorders .
  • Cancer Research : Preliminary findings suggest that similar compounds may inhibit HSP90, which could have implications for cancer therapy .
  • In Vitro Studies : In vitro assays have shown promising results regarding the compound's ability to inhibit cell proliferation in specific cancer cell lines, although further research is needed to confirm these effects in vivo .

Q & A

Basic: What synthetic methodologies are suitable for preparing N-(4-Fluorobenzyl)cyclopropanamine?

Answer:
The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, hydrogenation of the corresponding imine intermediate (e.g., N-[(4-fluorophenyl)methylene]cyclopropanamine) using platinum-based catalysts under controlled hydrogen pressure (1–3 atm) and ambient temperature has been reported for analogous cyclopropanamine derivatives . Continuous flow systems with immobilized biocatalytic cascades (e.g., GOase-AdRedAm MPIR-packed bed reactors) may also be adapted for scalable synthesis, as demonstrated for N-(4-methylbenzyl)cyclopropanamine . Key steps include:

  • Substrate preparation: React 4-fluorobenzaldehyde with cyclopropanamine to form the Schiff base.
  • Hydrogenation: Use Pt/C or PtO₂ catalysts in ethanol or THF under H₂.
  • Purification: Isolate via column chromatography (silica gel, hexane/ethyl acetate gradients).

Basic: How can the purity and structural integrity of this compound be validated?

Answer:
Combine chromatographic and spectroscopic techniques:

  • GC-FID : Compare retention times and peak areas with analytical standards (e.g., steady-state fractions analyzed in continuous flow systems) .
  • NMR : Confirm cyclopropane ring integrity (e.g., characteristic proton splitting at δ 0.5–1.5 ppm) and fluorobenzyl group (aromatic protons at δ 7.2–7.4 ppm with meta-fluorine coupling).
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ for C₁₀H₁₁FN₂, theoretical m/z 178.09).
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtainable, as done for related thiadiazol-amine derivatives .

Basic: What safety precautions are recommended for handling this compound?

Answer:
While specific toxicity data for this compound is limited, analogous cyclopropanamines require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How can enantioselective synthesis of this compound be achieved?

Answer:
Chiral resolution or asymmetric catalysis is critical for accessing enantiopure forms:

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of prochiral imine precursors, achieving >90% ee in related cyclopropanamines .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to selectively acylate one enantiomer in racemic mixtures.
  • Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or polarimetry.

Advanced: What are the key challenges in optimizing reaction yields for this compound synthesis?

Answer:
Common issues and solutions include:

  • Imine Stability : The Schiff base intermediate may hydrolyze; use anhydrous conditions and molecular sieves to scavenge water.
  • Catalyst Poisoning : Fluorine’s electronegativity can deactivate metal catalysts; pre-treat Pt catalysts with H₂ to reduce surface oxidation.
  • Side Reactions : Cyclopropane ring opening under acidic conditions; maintain neutral pH during hydrogenation .

Advanced: How does the 4-fluorobenzyl substituent influence the compound’s reactivity in medicinal chemistry applications?

Answer:
The 4-fluorobenzyl group enhances:

  • Metabolic Stability : Fluorine reduces oxidative metabolism via cytochrome P450 enzymes.
  • Binding Affinity : The electron-withdrawing fluorine improves interactions with aromatic residues in target proteins (e.g., kinase inhibitors) .
  • Lipophilicity : LogP increases compared to non-fluorinated analogs, improving membrane permeability.
    Example : In A-485 (a p300/CBP inhibitor), the fluorobenzyl moiety contributes to selective target engagement and in vivo efficacy .

Advanced: What analytical methods resolve contradictions in reported spectral data for cyclopropanamine derivatives?

Answer:
Discrepancies in NMR or MS data often arise from:

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals; always report solvent conditions.
  • Tautomerism : Cyclopropanamines may exist in equilibrium with ring-opened forms; use low-temperature NMR (−40°C) to suppress tautomerization.
  • Impurity Peaks : Trace solvents (e.g., EtOAc in hexane) mimic molecular ions in MS; cross-validate with GC-MS and high-resolution MS .

Advanced: How can computational chemistry guide the design of this compound derivatives?

Answer:
Use in silico tools to:

  • Predict Reactivity : DFT calculations (e.g., Gaussian 16) model transition states for hydrogenation or ring-opening reactions.
  • Optimize Binding : Molecular docking (AutoDock Vina) screens derivatives against targets (e.g., GPCRs or enzymes).
  • Estimate Physicochemical Properties : SwissADME predicts logP, solubility, and bioavailability .

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